molecular formula C24H25N3O4 B2988501 N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-90-5

N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2988501
CAS No.: 872854-90-5
M. Wt: 419.481
InChI Key: FVWNFGDEQLTRKG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a 2-oxoindole core substituted with a pyrrolidinylethyl group and an N-linked 2-methoxy-5-methylphenyl moiety. This article compares its chemical and functional attributes with structurally related compounds, leveraging available research to highlight key similarities and distinctions.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-9-10-21(31-2)19(13-16)25-24(30)23(29)18-14-27(20-8-4-3-7-17(18)20)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNFGDEQLTRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound with potential biological activity. This compound is characterized by its complex structure, which includes an indole moiety and a pyrrolidine derivative, suggesting a range of possible pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, monomeric alkaloids have demonstrated moderate to good antimicrobial effects against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging significantly depending on the specific strain tested. This suggests that N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide may also possess similar properties, warranting further investigation into its efficacy against microbial pathogens .

Enzyme Inhibition

The compound's design hints at potential inhibition of key enzymes involved in various biological pathways. For instance, derivatives that inhibit acetylcholinesterase (AChE) have been studied extensively for their neuroprotective effects, particularly in the context of Alzheimer's disease. The structure of N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide may allow it to interact with AChE or similar targets, potentially leading to enhanced cognitive function through increased acetylcholine availability .

Cytotoxicity and Anticancer Activity

Compounds with indole structures are often explored for their anticancer properties. The presence of the indole ring in N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide suggests that it may exhibit cytotoxic effects against cancer cell lines. Research has shown that similar compounds can induce apoptosis in various cancer types, making this compound a candidate for further anticancer studies.

Structure Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide and its biological activity is crucial for optimizing its pharmacological profile.

Key Structural Features

Structural FeatureDescriptionPotential Activity
Indole moiety Aromatic ring system known for diverse biological activitiesPotential anticancer and antimicrobial effects
Pyrrolidine derivative Cyclic amine that may enhance bioavailability and target specificityPossible inhibition of AChE
Acetamide group Functional group that can influence solubility and interaction with biological targetsMay enhance overall compound stability

Example 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of various indole derivatives, compounds similar to N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide were tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values as low as 4.69 µM against Bacillus subtilis, suggesting strong antibacterial properties .

Example 2: AChE Inhibition

Another study focused on the AChE inhibitory activity of related compounds, revealing IC50 values in the low micromolar range (e.g., 1.2 μM). This supports the hypothesis that similar structural features in N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide could confer significant neuroprotective properties .

Comparison with Similar Compounds

Core Indole/Oxoindole Modifications

The target compound’s 2-oxoindole scaffold is shared with multiple analogues (Table 1):

Compound Name/ID Substituents on Indole/Oxoindole Core Key Structural Differences
Target Compound 1-(2-oxo-2-pyrrolidin-1-ylethyl), 3-yl linkage Pyrrolidine ring at position 1
2 () 2-Hydroxy, phenethyl acetamide Hydroxy group at C2; lacks pyrrolidine
15 () 5-Methyl, phenyl acetamide Methyl at C5; simpler aromatic substitution
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () 5-Nitro, (R)-phenylethyl group Nitro electron-withdrawing group; chiral center

Key Insights :

  • The pyrrolidine ring in the target compound may enhance solubility or receptor binding compared to simpler alkyl/aryl groups in analogues like compound 15 .

Heterocyclic Side-Chain Variations

Substituents on the acetamide side chain significantly influence bioactivity:

Compound (Source) Side-Chain Structure Functional Implications
Target Compound N-(2-methoxy-5-methylphenyl) Methoxy group enhances lipophilicity
N-(2-chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide () Thioxo-thiazolidinone ring Sulfur-containing groups may improve metabolic stability
N-{5-[1-(2-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide () Thiadiazole-pyrrolidine hybrid Rigid heterocycle could restrict conformational flexibility

Key Insights :

  • The 2-methoxy-5-methylphenyl group in the target compound balances hydrophobicity and steric bulk, contrasting with chlorophenyl () or naphthyl () substitutions .

Stability and Reactivity

  • The methoxy group in the target compound may resist demethylation better than nitro groups (), which are susceptible to reductive metabolism .

Therapeutic Potential

  • Target Compound: Limited data exist, but pyrrolidine-containing analogues (e.g., ) show neuroactive or enzyme-inhibitory profiles .
  • 2-Oxoindoline Derivatives () : Compound 15 demonstrated moderate kinase inhibition (IC₅₀ ~5 µM), suggesting the target compound’s indole-pyrrolidine system merits similar testing .
  • 5-Nitroindole Derivative () : Exhibits antitumor activity (e.g., ~60% inhibition in colorectal cancer models), highlighting the impact of electron-withdrawing substituents .

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